2-(3-Acetylaminophenyl)-4-hydroxypyridine
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Overview
Description
2-(3-Acetylaminophenyl)-4-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring and an acetylamino group attached to the phenyl ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylaminophenyl)-4-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-aminophenylpyridine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Hydroxylation: Finally, the hydroxyl group is introduced at the fourth position of the pyridine ring through a hydroxylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or acetylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products:
Oxidation: Formation of 2-(3-Acetylaminophenyl)-4-pyridone.
Reduction: Formation of 2-(3-Aminophenyl)-4-hydroxypyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Acetylaminophenyl)-4-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Acetylaminophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and acetylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-(3-Aminophenyl)-4-hydroxypyridine: Lacks the acetyl group, which may affect its biological activity.
2-(3-Acetylaminophenyl)-4-pyridone: An oxidized form with different chemical properties.
2-(3-Acetylaminophenyl)-4-methoxypyridine: Contains a methoxy group instead of a hydroxyl group, altering its reactivity.
Uniqueness: 2-(3-Acetylaminophenyl)-4-hydroxypyridine is unique due to the presence of both hydroxyl and acetylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(4-oxo-1H-pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)15-11-4-2-3-10(7-11)13-8-12(17)5-6-14-13/h2-8H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNALCDLNKXOOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692620 |
Source
|
Record name | N-[3-(4-Oxo-1,4-dihydropyridin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-38-9 |
Source
|
Record name | N-[3-(4-Oxo-1,4-dihydropyridin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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